molecular formula C8H11F6NO2 B8570583 4,4,4-trifluoro-N-methoxy-N-methyl-2-(2,2,2-trifluoroethyl)butanamide CAS No. 952714-30-6

4,4,4-trifluoro-N-methoxy-N-methyl-2-(2,2,2-trifluoroethyl)butanamide

Cat. No. B8570583
M. Wt: 267.17 g/mol
InChI Key: IWYTXJIWMVBHKG-UHFFFAOYSA-N
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Patent
US07476762B2

Procedure details

To a solution of 4,4,4-trifluoro-N-methoxy-N-methyl-2-(2,2,2-trifluoroethyl)-butyramide (2.67 g, 10 mmol) in CH2Cl2 (10 mL) was added diisobutylaluminum hydride (2.9 mL, 16 mmol) over 10 minutes at −70° C. The reaction mixture was stirred at −70° C. for 40 minutes, then transferred via a cannula to a flask containing 30 mL of 2N HCl at 0° C. Ten mL of concentrated HCl was added, and the mixture was stirred at 25° C. for 30 minutes. The phases were split and the aqueous phase was extracted with 5 mL of CH2Cl2. The combined organic phase was washed with brine and dried over MgSO4. NMR analysis of the solution using an internal standard indicated formation of the title product in 65% yield. The solution was used as such for further transformations.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[CH2:3][CH:4]([CH2:11][C:12]([F:15])([F:14])[F:13])[C:5](N(OC)C)=[O:6].[H-].C([Al+]CC(C)C)C(C)C.Cl>C(Cl)Cl>[F:1][C:2]([F:16])([F:17])[CH2:3][CH:4]([CH2:11][C:12]([F:13])([F:14])[F:15])[CH:5]=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
2.67 g
Type
reactant
Smiles
FC(CC(C(=O)N(C)OC)CC(F)(F)F)(F)F
Name
Quantity
2.9 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −70° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
transferred via a cannula to a flask
STIRRING
Type
STIRRING
Details
the mixture was stirred at 25° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The phases were split
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with 5 mL of CH2Cl2
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
FC(CC(C=O)CC(F)(F)F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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